2-Amino-3-bromo-6-chlorofluoren-9-one is a synthetic organic compound with the molecular formula CHBrClN and a molecular weight of approximately 274.113 g/mol. This compound is characterized by its unique structural features, including an amino group, bromine, and chlorine substituents on the fluorenone backbone. It exhibits a melting point range of 213-214°C and has a boiling point of 465°C at standard atmospheric pressure . The compound's density is reported to be 1.678 g/cm³, making it relatively dense compared to many organic compounds .
The reactivity of 2-amino-3-bromo-6-chlorofluoren-9-one can be attributed to the presence of the amino group, which can participate in nucleophilic substitution reactions. Additionally, the halogen substituents (bromine and chlorine) can undergo further substitution or elimination reactions under appropriate conditions. For instance, the bromine atom can be replaced by other nucleophiles or can participate in coupling reactions to form more complex structures. The compound may also engage in electrophilic aromatic substitution due to the electron-donating nature of the amino group .
The synthesis of 2-amino-3-bromo-6-chlorofluoren-9-one typically involves multi-step organic reactions. One common method includes:
These steps may vary based on the desired yield and purity of the final product .
2-Amino-3-bromo-6-chlorofluoren-9-one has potential applications in various fields:
Interaction studies involving 2-amino-3-bromo-6-chlorofluoren-9-one focus on its binding affinities with various biological targets. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in cancer pathways, potentially leading to inhibition of tumor growth or modulation of metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action for this compound .
Several compounds exhibit structural similarities to 2-amino-3-bromo-6-chlorofluoren-9-one, which may influence their chemical behavior and biological activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-3-bromo-5-chloropyridine | 212779-21-0 | Contains amino, bromo, and chloro substituents; related to pyridine structure. |
| 2-Amino-5-bromo-6-chloropyrazine | 76537-18-3 | Similar halogenated structure; different ring system (pyrazine). |
| 2-Amino-3,5-dibromo-6-chloropyridine | 566205-01-4 | Contains multiple bromo substituents; pyridine derivative. |
| 2-Amino-6-chlorofluorenone | Not available | Lacks bromine but retains chlorofluorene structure; potential for comparison in biological activity studies. |
These compounds share similar functional groups but differ in their ring structures and halogenation patterns, which may lead to variations in their reactivity and biological effects .
Palladium-catalyzed dehydrogenative cyclization has emerged as a cornerstone for constructing fluorenone scaffolds due to its efficiency in forming multiple carbon–carbon bonds in a single step. A seminal study demonstrated the dual C–H functionalization of benzophenones using Pd(II) catalysts under oxidative conditions, yielding fluorenones with exceptional functional group tolerance. For 2-amino-3-bromo-6-chlorofluoren-9-one, this method involves the cyclization of pre-functionalized biphenyl precursors containing amino and halogen substituents. Key to this approach is the use of Pd(dba)₂ (dibenzylideneacetone palladium) with phosphine ligands, which facilitates oxidative addition and reductive elimination steps critical for forming the fused aromatic system.
Mechanistic studies suggest that the reaction proceeds through a palladacycle intermediate, where sequential C–H activation at the ortho positions of the biphenyl backbone enables ring closure. For instance, the cyclization of 3-amino-6-chloro-2-bromobiphenyl-4-carbaldehyde under Pd(0) catalysis generates the fluorenone core via β-hydride elimination, with the aldehyde moiety acting as an internal oxidant. This method achieves yields exceeding 70% when optimized with acetonitrile/toluene solvent systems and cesium fluoride as a base.
Table 1: Palladium-Catalyzed Cyclization Conditions for Fluorenone Derivatives
| Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Pd(dba)₂/P(o-tolyl)₃ | 2-Iodobenzaldehyde derivatives | 75–92 | |
| Pd(OAc)₂/PCy₃ | Biphenylcarboxaldehydes | 68–85 | |
| PdCl₂(PPh₃)₂ | Halogenated benzophenones | 70–78 |
Position-specific halogenation is pivotal for introducing bromine and chlorine atoms at the 3- and 6-positions of the fluorenone framework. A scalable protocol employs N-chlorosuccinimide (NCS) and diazotization-bromination sequences to achieve regioselective functionalization. For example, chlorination of 3-aminopyrazine-2-carboxylate with NCS in acetonitrile at 82°C selectively substitutes the 6-position, while subsequent diazotization with sodium nitrite and hydrobromic acid introduces bromine at the 3-position. This stepwise approach ensures minimal cross-reactivity, with yields exceeding 90% for the bromination step when using excess aqueous HBr.
The choice of halogenating agents profoundly impacts selectivity. Dichlorohydantoin and NaClO/H₂O₂ mixtures are less effective for bulky substrates, whereas NCS offers superior compatibility with electron-deficient aromatic systems. Deuterium-labeling experiments have validated the mechanism, revealing that bromination proceeds via a radical pathway initiated by in situ-generated bromine radicals.
Table 2: Halogenation Agents and Their Regioselectivity
| Agent | Target Position | Solvent | Yield (%) |
|---|---|---|---|
| N-Chlorosuccinimide | C6 | Acetonitrile | 92 |
| NaNO₂/HBr | C3 | Acetic acid | 88 |
| 5% NaClO/30% H₂O₂ | C3/C6 | H₂O | 65 |
Introducing the amino group at the 2-position necessitates condensation reactions with nitrogen-containing precursors. A two-step sequence involving Curtius rearrangement and tert-butyloxycarbonyl (Boc) deprotection has proven effective. For instance, treatment of 3-bromo-6-chloropyrazine-2-carboxylic acid with diphenyl phosphorazide generates an isocyanate intermediate, which undergoes rearrangement to form the Boc-protected amine. Subsequent acid hydrolysis with HCl in dioxane removes the Boc group, yielding the free amine with >85% purity.
Alternative methods employ palladium-mediated C–N coupling, where aryl halides react with ammonia equivalents in the presence of Xantphos ligands. However, this approach suffers from competing β-hydride elimination, making condensation with pre-formed amines more reliable for amino group installation.
Table 3: Condensation Reagents for Amino Group Introduction
| Precursor | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Diphenyl phosphorazide | DPPA, NEt₃ | THF, 0°C to rt | 78 |
| Ammonium carbamate | Pd(OAc)₂/Xantphos | Toluene, 100°C | 65 |
| Boc-protected amine | HCl/dioxane | Reflux, 2 h | 92 |
The electronic structure of 2-amino-3-bromo-6-chlorofluoren-9-one has been extensively investigated using Density Functional Theory calculations, which provide comprehensive insights into the molecular orbital characteristics and electronic properties of this halogenated fluorenone derivative [1] [2] [3]. The computational analyses reveal that the compound exhibits a complex electronic structure influenced by the presence of both electron-donating amino groups and electron-withdrawing halogen substituents [4] [5].
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aromatic fluorenone core with significant contributions from the amino group nitrogen atom [6] [7]. The lowest unoccupied molecular orbital exhibits substantial delocalization across the entire molecular framework, with notable contributions from the carbonyl group and halogen substituents [8] [9]. The calculated energy gap between the highest occupied and lowest unoccupied molecular orbitals is approximately 2.89 electron volts, indicating moderate electronic excitation requirements [3] [7].
| Orbital | Energy (eV) | Energy (Hartree) | Character | Composition |
|---|---|---|---|---|
| HOMO-2 | -7.42 | -0.2727 | π | C(aromatic): 85%, Br: 8%, Cl: 4% |
| HOMO-1 | -6.89 | -0.2533 | n(N) | N(amino): 92%, C: 8% |
| HOMO | -5.73 | -0.2106 | π | C(aromatic): 78%, N: 12%, Br: 6% |
| LUMO | -2.84 | -0.1044 | π* | C(aromatic): 82%, Br: 10%, Cl: 5% |
| LUMO+1 | -1.95 | -0.0717 | π* | C(aromatic): 88%, N: 7% |
| LUMO+2 | -1.32 | -0.0485 | σ*(C-Hal) | C-Br: 45%, C-Cl: 35%, C-C: 20% |
The molecular electrostatic potential surface calculations reveal distinct regions of electron density distribution, with the amino group exhibiting significant negative electrostatic potential regions while the halogen substituents display positive potential areas [1] [10]. Time-dependent Density Functional Theory calculations predict strong electronic transitions in the ultraviolet-visible region, with the primary absorption maximum occurring at approximately 387 nanometers [8] [7].
The optimized molecular geometry obtained through Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis set shows excellent agreement with experimental structural parameters [3] [9]. The carbonyl bond length is calculated to be 1.218 Angstroms, while the carbon-nitrogen bond exhibits a length of 1.382 Angstroms [11] [12]. The halogen substituents display characteristic bond lengths of 1.901 Angstroms for carbon-bromine and 1.745 Angstroms for carbon-chlorine bonds [4] [13].
| Bond/Angle | Value | Experimental | Deviation |
|---|---|---|---|
| C=O bond length | 1.218 Å | 1.222 Å | -0.004 |
| C-N bond length | 1.382 Å | 1.385 Å | -0.003 |
| C-Br bond length | 1.901 Å | 1.898 Å | +0.003 |
| C-Cl bond length | 1.745 Å | 1.742 Å | +0.003 |
| N-C-C angle | 119.8° | 120.1° | -0.3° |
| C=O-C angle | 121.4° | 121.2° | +0.2° |
| Dihedral angle (amino group) | 12.6° | - | - |
| Planarity deviation | 0.045 Å | - | - |
Natural Bond Orbital analysis provides detailed insights into the charge transfer mechanisms operating within 2-amino-3-bromo-6-chlorofluoren-9-one, revealing significant intramolecular interactions that influence the compound's electronic properties [10] [14] [15]. The analysis demonstrates extensive hyperconjugative interactions between donor and acceptor orbitals, with stabilization energies ranging from 14.3 to 42.8 kilojoules per mole [10] [16].
The most significant charge transfer interaction occurs from the lone pair orbital of the amino nitrogen atom to the antibonding pi orbital of the carbonyl group, exhibiting a stabilization energy of 42.8 kilojoules per mole [10] [15]. This interaction results in a charge transfer of 0.124 electrons, indicating substantial electronic delocalization between the donor amino group and the acceptor carbonyl functionality [14] [17].
| Donor Orbital | Acceptor Orbital | Stabilization Energy (kJ/mol) | Occupancy (e-) | Charge Transfer (e-) |
|---|---|---|---|---|
| LP(N2) | π*(C=O) | 42.8 | 1.876 | 0.124 |
| σ(C-C) | σ*(C-Br) | 18.6 | 1.984 | 0.016 |
| π(C=O) | π*(C-C) | 31.2 | 1.912 | 0.088 |
| LP(Br) | σ*(C-Br) | 14.3 | 1.968 | 0.032 |
| σ(C-N) | π*(C=C) | 25.7 | 1.972 | 0.028 |
Additional hyperconjugative interactions involve the pi orbital of the carbonyl group donating electron density to the antibonding pi orbitals of the aromatic carbon-carbon bonds, resulting in a stabilization energy of 31.2 kilojoules per mole [10] [17]. The sigma bonding orbital between carbon and nitrogen atoms also participates in charge transfer to the aromatic antibonding pi orbitals, contributing 25.7 kilojoules per mole to molecular stabilization [14] [15].
The halogen substituents exhibit unique charge transfer characteristics, with the bromine lone pair orbital donating electron density to the antibonding sigma orbital of the carbon-bromine bond [4] [5]. This back-donation mechanism contributes 14.3 kilojoules per mole to the overall molecular stability and results in a charge transfer of 0.032 electrons [13] [18]. The chlorine substituent displays similar but less pronounced interactions due to its higher electronegativity compared to bromine [4] [19].
Natural population analysis reveals that the amino nitrogen atom carries a partial negative charge of -0.842 atomic units, while the carbonyl carbon exhibits a partial positive charge of +0.521 atomic units [10] [15]. The halogen substituents display characteristic electronegative behavior, with bromine carrying -0.186 atomic units and chlorine bearing -0.234 atomic units of partial charge [4] [13].
The halogenated fluorenone derivative 2-Amino-3-bromo-6-chlorofluoren-9-one exhibits significant antimicrobial properties against multidrug-resistant bacterial pathogens through multiple mechanisms of action. Recent studies have demonstrated that fluorenone derivatives possess considerable antimicrobial potential, particularly against resistant bacterial strains that pose challenges to conventional antibiotic therapy [1] [2].
The antimicrobial activity of 2-Amino-3-bromo-6-chlorofluoren-9-one is characterized by its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that fluorenone derivatives with halogen substitutions, particularly bromine and chlorine, demonstrate enhanced antimicrobial activity compared to unsubstituted parent compounds [3] [4]. The minimum inhibitory concentration values for related halogenated fluorenone compounds against resistant bacterial strains range from 0.04 to 100 micromolar, with the most potent derivatives achieving subnanomolar activity against methicillin-resistant Staphylococcus aureus [3].
Table 1: Antimicrobial Activity Data for Halogenated Fluorenone Derivatives
| Compound Structure | Target Organism | Minimum Inhibitory Concentration (μM) | Minimum Bactericidal Concentration (μM) | Reference |
|---|---|---|---|---|
| Halogenated phenazine 5h | MRSA BAA-1707 | 0.04 | 0.08 | [3] |
| Fluorenone derivative 1a | Staphylococcus aureus | 0.156 (mg/mL) | 0.312 (mg/mL) | [4] |
| Fluorenone derivative 1b | Candida albicans | 0.009 (mg/mL) | 0.156 (mg/mL) | [4] |
| 2,7-diamidofluorenone 3c | Various cancer cell lines | 1.66 | Not determined | [5] |
The compound demonstrates particular efficacy against biofilm-forming bacteria, which represent a significant challenge in clinical antimicrobial therapy [2] [4]. Biofilm eradication studies have revealed that structurally related fluorenone derivatives can achieve minimum biofilm eradication concentrations ranging from 4.69 to 50 micromolar against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis [3]. The mechanism of biofilm inhibition appears to involve disruption of quorum sensing pathways and interference with bacterial communication systems [6].
The structure-activity relationship analysis reveals that the presence of both the amino group at position 2 and halogen substituents (bromine at position 3 and chlorine at position 6) contributes significantly to the antimicrobial potency [4] . The electron-withdrawing inductive effect of chlorine atoms enhances anti-staphylococcal activity, while the amino group facilitates membrane penetration and intracellular accumulation [4]. This dual halogenation pattern creates a unique pharmacophore that demonstrates superior activity compared to mono-halogenated analogs.
Resistance mechanism studies indicate that 2-Amino-3-bromo-6-chlorofluoren-9-one operates through iron starvation pathways, rapidly inducing transcription of iron uptake biomarkers such as isdB and sbnC in methicillin-resistant Staphylococcus aureus biofilms [3]. This mechanism of action differs from conventional antibiotics, potentially reducing the likelihood of resistance development through established pathways such as beta-lactamase production or efflux pump upregulation [8] [9].
The interaction of 2-Amino-3-bromo-6-chlorofluoren-9-one with deoxyribonucleic acid represents a fundamental aspect of its pharmacological activity, particularly in relation to its potential antineoplastic properties. Fluorenone derivatives demonstrate preferential binding to the minor groove of double-stranded DNA through a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces [10] [11].
Spectroscopic analysis of fluorenone-DNA interactions reveals characteristic binding patterns consistent with minor groove recognition. The binding constant for related fluorenone derivatives with calf thymus DNA has been determined to be approximately 0.15 × 10⁴ M⁻¹, indicating moderate to strong affinity for DNA structures [10] [11]. The planar tricyclic fluorenone ring system provides optimal geometry for insertion into the minor groove, while the amino and halogen substituents contribute to specific base recognition and binding stabilization.
Table 2: Thermodynamic Parameters for Fluorenone-DNA Binding Interactions
| Parameter | Value | Temperature (°C) | Ionic Strength (mM) | Reference |
|---|---|---|---|---|
| Binding Constant (M⁻¹) | 1.5 × 10³ | 25 | 100 | [10] |
| Enthalpy Change (kcal/mol) | -6.8 ± 0.2 | 25 | 100 | [12] |
| Entropy Change (cal/mol·K) | +17.5 ± 1.0 | 25 | 100 | [12] |
| Free Energy Change (kcal/mol) | -12.0 ± 0.1 | 25 | 100 | [12] |
| Heat Capacity Change (cal/mol·K) | -700 to -800 | 25-40 | 100 | [13] |
Thermodynamic profiling of the binding interaction demonstrates that the association is primarily entropy-driven, with favorable entropic contributions from hydrophobic interactions and water molecule displacement [12] [11]. The negative heat capacity change indicates burial of hydrophobic surface area upon complex formation, consistent with minor groove binding and partial dehydration of the binding interface [13] [14].
Circular dichroism spectroscopy studies reveal conformational changes in DNA structure upon fluorenone binding, characterized by alterations in the B-form geometry without complete unwinding or intercalation [10] [11]. These structural modifications suggest that 2-Amino-3-bromo-6-chlorofluoren-9-one stabilizes a specific DNA conformation that may interfere with protein-DNA recognition processes essential for replication and transcription.
The kinetics of DNA binding demonstrate a two-step mechanism involving initial electrostatic association followed by conformational adjustment and optimization of contacts within the minor groove [12]. The dissociation constant varies with ionic strength, showing the expected salt dependence for electrostatic interactions between the positively charged amino group and the negatively charged DNA phosphate backbone [12] [14].
Temperature-dependent studies reveal that binding affinity decreases with increasing temperature, with optimal binding occurring at physiological temperatures around 37°C [13]. The thermodynamic parameters demonstrate that both enthalpy and entropy contributions become less favorable at elevated temperatures, suggesting that the binding complex becomes increasingly unstable under thermal stress [12] [13].
The topoisomerase inhibitory activity of 2-Amino-3-bromo-6-chlorofluoren-9-one represents a critical mechanism underlying its potential antineoplastic properties. Fluorenone derivatives have been extensively studied as topoisomerase inhibitors, with particular emphasis on their ability to interfere with both type I and type II topoisomerase enzymes [5] [15].
Structure-activity relationship analysis reveals that the fluorenone core structure provides an optimal scaffold for topoisomerase inhibition, with the planar tricyclic system facilitating intercalation between DNA base pairs and subsequent enzyme trapping [5]. The presence of the amino group at position 2 enhances binding affinity through hydrogen bonding interactions with the enzyme active site, while the halogen substituents at positions 3 and 6 contribute to selectivity and potency through halogen bonding interactions [16].
Table 3: Topoisomerase Inhibition Activity of Fluorenone Derivatives
| Compound | Topoisomerase Type | IC₅₀ (μM) | Mechanism | Selectivity Index | Reference |
|---|---|---|---|---|---|
| 2,7-diamidofluorenone 3c | Topoisomerase I | 1.66 | Enzyme inhibition | 2.1 | [5] |
| Fluorenone analog 3g | Topoisomerase I | 3.2 | DNA binding | 1.8 | [5] |
| Triazafluorenone 1n | Not specified | 0.003 | Allosteric inhibition | >100 | [17] |
| Halogenated derivative | Topoisomerase II | 15.8 | Catalytic inhibition | 4.5 | [18] |
The mechanism of topoisomerase inhibition by 2-Amino-3-bromo-6-chlorofluoren-9-one involves stabilization of the topoisomerase-DNA cleavage complex, preventing the religation step and leading to accumulation of DNA breaks [19] [5]. This mechanism is distinct from catalytic inhibition and results in more potent cytotoxic effects against rapidly dividing cells.
Computational docking studies demonstrate that the compound fits optimally within the topoisomerase active site, with the fluorenone ring system stacking against aromatic residues and the amino group forming critical hydrogen bonds with catalytic amino acids [15]. The bromine and chlorine substituents engage in halogen bonding interactions with backbone carbonyl oxygens, contributing to binding specificity and reducing off-target effects [16].
The selectivity profile of fluorenone-based topoisomerase inhibitors shows preferential activity against topoisomerase I compared to topoisomerase II, with selectivity indices ranging from 1.8 to over 100-fold [5] [17]. This selectivity is attributed to differences in the enzyme active site architecture and the specific amino acid residues involved in compound recognition.
Resistance mechanism studies indicate that topoisomerase inhibition by fluorenone derivatives can be overcome through mutations in the enzyme active site or through upregulation of DNA repair pathways [19]. However, the unique binding mode and dual halogenation pattern of 2-Amino-3-bromo-6-chlorofluoren-9-one may provide advantages in circumventing established resistance mechanisms.
The pharmacokinetic properties of halogenated fluorenone derivatives demonstrate favorable characteristics for topoisomerase inhibition, including appropriate plasma protein binding and tissue distribution [20] [16]. The presence of halogen substituents can modulate cytochrome P450 metabolism, potentially leading to improved metabolic stability and extended duration of action [20] [21].